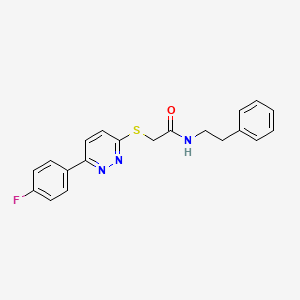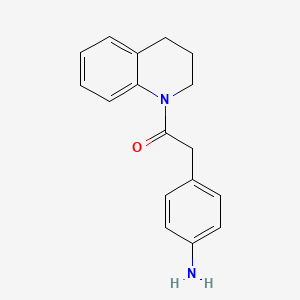
1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Lipase and α-Glucosidase Inhibition
One key application area of related triazole compounds involves their potential for enzyme inhibition, specifically targeting lipase and α-glucosidase enzymes. Research involving derivatives of the 1,2,4-triazole scaffold has shown significant inhibitory activities against these enzymes, which are crucial in metabolic pathways. For example, a study synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and tested them for their lipase and α-glucosidase inhibition capabilities. Compounds exhibited promising anti-lipase and anti-α-glucosidase activities, with specific derivatives showing the best inhibition rates, suggesting potential applications in treating conditions like obesity and diabetes through the modulation of enzymatic activity (Bekircan, Ülker, & Menteşe, 2015).
Molecular and Electronic Analysis
Another research direction involves the molecular and electronic analysis of triazole derivatives. Studies have been conducted to evaluate the geometric parameters, electronic properties, nonlinear optical properties, and spectroscopic properties of these compounds. Such analyses include density functional theory (DFT) calculations, which help in understanding the ionization potential, electron affinity, energy gap, and other electronic parameters critical for designing compounds with desired physical and chemical properties. These insights are valuable for developing materials with specific electronic or optical characteristics, applicable in fields like material science and pharmaceuticals (Beytur & Avinca, 2021).
Tetrel Bonding Interactions
The study of tetrel bonding interactions in triazole derivatives, including the analysis of molecular structures through X-ray characterization and DFT calculations, is another significant application. This research focuses on understanding how substituents affect the nucleophilic/electrophilic nature of certain groups within the molecule and, consequently, the interaction energy of bonds like the C⋯O tetrel bond. Insights from these studies are crucial for designing molecules with specific binding and structural properties, which can be leveraged in the development of new pharmaceuticals or materials with tailored interaction capabilities (Ahmed et al., 2020).
Antioxidant Properties
Research into the antioxidant properties of triazole derivatives has also been explored, with studies synthesizing new compounds and assessing their capacity to scavenge free radicals. Such properties are integral for the development of drugs aimed at mitigating oxidative stress, a contributing factor in many chronic diseases. The synthesis and evaluation of these compounds, including their characterization and biological activity assessment, underscore their potential as therapeutic agents in combating diseases associated with oxidative damage (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
特性
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-30-17-10-8-15(9-11-17)13-25-22(29)20-21(16-5-4-12-24-14-16)28(27-26-20)19-7-3-2-6-18(19)23/h2-12,14H,13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVXCCXBOOFHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

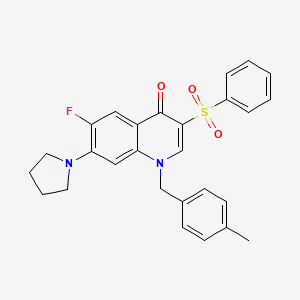
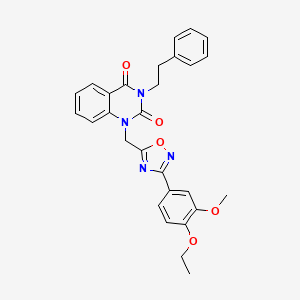
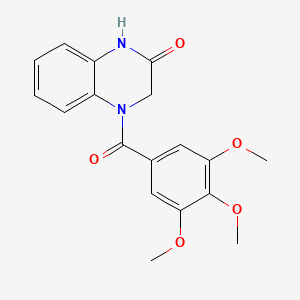

![4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2834317.png)
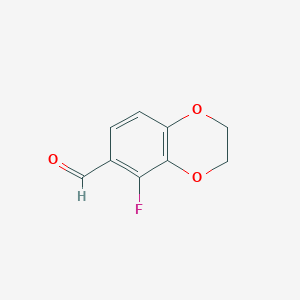

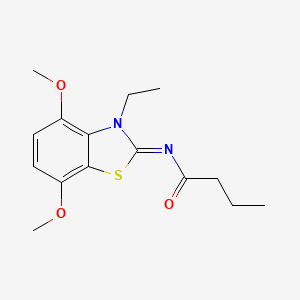
![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2834322.png)

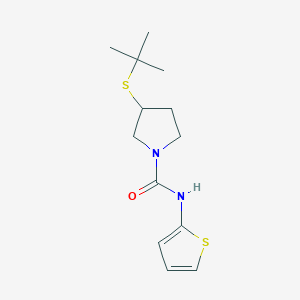
![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2834329.png)
